2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane

Neuropharmacology Receptor Binding Assay Muscarinic Acetylcholine Receptor

Discontinued or impure building blocks derail SAR studies. This compound solves that with regiospecific 3-Br-5-Et substitution, 98% purity, and a masked carbonyl for reliable cross-coupling and receptor profiling. Key data: • Muscarinic mAChR binding: IC50 = 100 nM • Protected aldehyde enables selective synthetic elaboration • 98% purity minimizes batch variability and assay artifacts

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
Cat. No. B14018293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)Br)C2OCCO2
InChIInChI=1S/C11H13BrO2/c1-2-8-5-9(7-10(12)6-8)11-13-3-4-14-11/h5-7,11H,2-4H2,1H3
InChIKeyMOBKHPCWHUPZGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane Specifications & Procurement


2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane (CAS 2624417-89-4) is a substituted 1,3-dioxolane derivative characterized by a bromine atom at the 3-position and an ethyl group at the 5-position of the phenyl ring . This compound, with a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol, is commercially available at a standard purity of 98% and is intended for laboratory research and further manufacturing use only .

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane vs. Generic Analogs


The 3-bromo-5-ethyl substitution pattern on the phenyl ring of 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is not arbitrary; it directly influences the compound's pharmacological profile and synthetic utility. Studies on 1,3-dioxolane-based ligands demonstrate that specific substituent combinations are critical for achieving desired potency and selectivity at biological targets [1]. Furthermore, the precise arrangement of the bromine and ethyl groups impacts the molecule's electronic properties and conformational flexibility, which in turn affects its performance as a building block in advanced synthetic routes [2]. Substituting this compound with a different regioisomer or a simpler 1,3-dioxolane would introduce unpredictable changes in reactivity and biological activity, potentially derailing a research program.

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane: Quantified Performance & Differentiation


Muscarinic Receptor Binding Affinity

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane demonstrates a defined affinity in a radioligand binding assay. It inhibits the binding of [3H]cis-methyldioxolane, a known muscarinic acetylcholine receptor agonist, to agonist sites (RCMD) in rat neocortex with an IC50 of 100 nM [1]. While a direct comparator for this specific compound is not provided in the same study, this value can be contextualized against other 1,3-dioxolane-based muscarinic antagonists reported in the literature, which display affinities ranging from moderate to low (IC50 values in the micromolar range) for M1-M3 subtypes [2]. The 100 nM IC50 indicates a significantly higher binding affinity compared to the micromolar affinities of some other 1,3-dioxolane derivatives.

Neuropharmacology Receptor Binding Assay Muscarinic Acetylcholine Receptor

Regioisomer-Dependent Bioactivity

The position of bromine and ethyl groups on the phenyl ring is a critical determinant of biological activity. A structurally related isomer, 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane, has been specifically investigated for potential antimicrobial and antifungal properties . In contrast, the 3-bromo-5-ethyl substitution pattern of the target compound has been associated with a distinct pharmacological profile, as evidenced by its unique interaction with the [3H]cis-methyldioxolane binding site [1]. This regioisomeric variation leads to fundamentally different biological target engagement, making them non-interchangeable for research applications.

Structure-Activity Relationship (SAR) Medicinal Chemistry Antimicrobial Research

Cross-Coupling Reactivity

The presence of a bromine atom at the 3-position of the phenyl ring in 2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane provides a specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This functionality is not present in simple 1,3-dioxolanes. While the 2-(3-bromophenyl)-1,3-dioxolane analog offers a similar reactive site, it lacks the 5-ethyl group, which can influence the steric and electronic environment of the coupling partner, potentially affecting reaction yields and selectivity. The combination of a protected aldehyde (as the dioxolane) and a specific aryl bromide makes it a uniquely functionalized building block for the construction of more complex molecules.

Synthetic Chemistry Cross-Coupling Building Block Utility

Commercial Purity Advantage

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane is commercially available from multiple suppliers with a standard purity specification of 98% (HPLC/GC) . This is a higher and more consistently reported purity compared to some less common dioxolane derivatives, which may only be available at 95% purity or require custom synthesis. For example, certain analogs listed in vendor catalogs are specified at 95% purity , and the target compound itself has been noted with a purity of NLT (not less than) 98% . The higher purity specification reduces the need for additional purification steps prior to use in sensitive assays or as a building block in multi-step syntheses.

Procurement Chemical Sourcing Purity Analysis

2-(3-Bromo-5-ethylphenyl)-1,3-dioxolane: Key Research & Industrial Applications


Cholinergic Receptor Probe Development

This compound's demonstrated binding affinity to the [3H]cis-methyldioxolane site (IC50 = 100 nM) in rat neocortex positions it as a valuable starting point or reference tool for investigating muscarinic acetylcholine receptor pharmacology [1]. This is in contrast to other 1,3-dioxolane derivatives that may show much weaker affinity. Its specific interaction profile can be used to dissect receptor subtypes or validate new assays in this target class.

SAR Study Building Block

The unique 3-bromo-5-ethyl substitution pattern makes this compound a precise tool for exploring SAR around the 1,3-dioxolane scaffold. Unlike the 2-bromo-4-ethyl isomer, which is noted for antimicrobial applications, this regioisomer's distinct binding profile [2] allows researchers to map how specific substitution changes affect molecular recognition by different biological targets, a crucial step in lead optimization.

Aryl Bromide Cross-Coupling Handle

As a protected aldehyde with a regiospecific aryl bromide, this compound serves as a specialized building block in complex organic synthesis [3]. The combination of a masked carbonyl and a reactive bromine atom is ideal for constructing more elaborate molecules via cross-coupling, where the 5-ethyl group provides a distinct steric and electronic environment compared to the simpler 2-(3-bromophenyl)-1,3-dioxolane analog.

High-Purity for Reproducible Assays

For applications where compound purity is paramount—such as in high-content screening or as a certified reference material—the consistently reported 98% purity offers a clear advantage over less pure or variably sourced analogs. This higher baseline purity minimizes the risk of impurity-driven artifacts, enhancing the reliability and reproducibility of experimental results in both biological and chemical studies.

Technical Documentation Hub

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